molecular formula C13H14N2 B1601557 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile CAS No. 56062-59-0

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile

Cat. No.: B1601557
CAS No.: 56062-59-0
M. Wt: 198.26 g/mol
InChI Key: BOHSMHNKEIRAEH-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[310]hexane-1-carbonitrile is a heterocyclic compound characterized by a bicyclic structure containing a nitrogen atom and a nitrile group

Biochemical Analysis

Biochemical Properties

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In some cell types, it has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can influence the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in regulating cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as receptors and enzymes. These interactions can result in the inhibition or activation of the target molecules, leading to downstream effects on cellular function. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and reduction of the compound, leading to the formation of various metabolites. The interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites, which can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy. For example, the compound may be actively transported into cells via specific membrane transporters, or it may bind to intracellular proteins that facilitate its distribution to various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can modulate gene expression by interacting with nuclear receptors and transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile typically involves cyclization reactions. One common method is the cyclopropanation of maleimides with N-tosylhydrazones, catalyzed by palladium. This reaction provides high yields and diastereoselectivities . Another approach involves the cyclization of 1,5- and 1,6-enynes using transition metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of scalable cyclopropanation reactions and transition metal-catalyzed processes suggests potential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and organolithium reagents can be employed.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile is unique due to the presence of both a benzyl group and a nitrile group, which enhance its chemical reactivity and potential for biological interactions. These features make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-9-13-6-12(13)8-15(10-13)7-11-4-2-1-3-5-11/h1-5,12H,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHSMHNKEIRAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CN(C2)CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480140
Record name 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56062-59-0
Record name 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Benzyl-N-(2-cyanoethyl)-2,3-dimethanesulfonylpropylamine (32.25 g, 85.2 mmol) was dissolved in benzene (800 ml), cooled to -10°, and treated with sodium hexamethyldisilazide (170 ml of a 1M solution in tetrahydrofuran, 170 mmol). After 2 hours, the reaction mixture was quenched with saturated ammonium chloride solution, and the mixture was extracted three times with methylene chloride. The combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo. Chromatographic purification (eluant: 4:1 hexane:ethyl acetate) gave the title product as a yellow oil (8.23 g, 41.5 mmol, 49% yield. 1H NMR (CDCl3): 7.26 (m, 5H), 3.59 (s, 2H), 3.11 (d, J=9 Hz, 1H), 2.94 (d, J=9 Hz, 1H), 2.54 (d, J=9 Hz, 1H), 2.47 (dd, J=10, 4 Hz, 1H), 2.03 (m, 1H), 1.57 (m, 1H), 1.10 (dd, J=8, 5 Hz, 1H).
Name
N-Benzyl-N-(2-cyanoethyl)-2,3-dimethanesulfonylpropylamine
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32.25 g
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800 mL
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solution
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Yield
49%

Synthesis routes and methods II

Procedure details

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CS(=O)(=O)CC(CN(CCC#N)Cc1ccccc1)S(C)(=O)=O
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C[Si](C)(C)[N-][Si](C)(C)C
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reactant
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile
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Reactant of Route 6
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